7-(3-fluorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
“7-(3-fluorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one” is a synthetic organic compound that belongs to the class of thiazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-fluorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Cyclization: The intermediate product undergoes cyclization with a pyridine derivative to form the thiazolopyridine core.
Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups can be done through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the thiazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, thiazolopyridines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Medicine
In medicinal chemistry, derivatives of thiazolopyridines are explored for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of “7-(3-fluorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one” would depend on its specific biological target. Generally, thiazolopyridines may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridine Derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl and Methoxyphenyl Compounds: Other compounds containing these functional groups.
Uniqueness
The uniqueness of “7-(3-fluorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one” lies in its specific combination of functional groups and the thiazolopyridine core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H15FN2O2S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
7-(3-fluorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H15FN2O2S/c1-24-14-7-5-11(6-8-14)17-18-19(25-22-17)15(10-16(23)21-18)12-3-2-4-13(20)9-12/h2-9,15H,10H2,1H3,(H,21,23) |
InChI Key |
UAHIDJBAXQSQDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC3=C2NC(=O)CC3C4=CC(=CC=C4)F |
Origin of Product |
United States |
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